
3-Methyl-4-(p-tolyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(p-tolyl)thiophene: is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse applications in medicinal chemistry, material science, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(p-tolyl)thiophene can be achieved through various methods. One common approach involves the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring . Another method is the Gewald reaction , which involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves catalytic processes using nickel or palladium-based catalysts. These methods are efficient and scalable, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-4-(p-tolyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring into dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the α-position of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-4-(p-tolyl)thiophene is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of organic semiconductors and conductive polymers .
Biology: Thiophene derivatives, including this compound, have shown potential as bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: In medicinal chemistry, thiophene derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to modulate biological targets and pathways .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(p-tolyl)thiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the thiophene ring allows for π-π interactions and hydrogen bonding, which can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-Methylthiophene: A thiophene derivative with a methyl group at the second position.
4-Methylthiophene: A thiophene derivative with a methyl group at the fourth position.
3,4-Dimethylthiophene: A thiophene derivative with methyl groups at both the third and fourth positions.
Uniqueness: 3-Methyl-4-(p-tolyl)thiophene is unique due to the presence of both a methyl group and a p-tolyl group, which impart distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C12H12S |
|---|---|
Peso molecular |
188.29 g/mol |
Nombre IUPAC |
3-methyl-4-(4-methylphenyl)thiophene |
InChI |
InChI=1S/C12H12S/c1-9-3-5-11(6-4-9)12-8-13-7-10(12)2/h3-8H,1-2H3 |
Clave InChI |
ORXGQTNMBBCHBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14112602.png)
![(2E)-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile](/img/structure/B14112609.png)
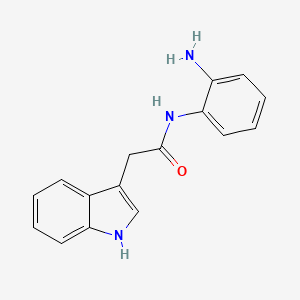
![2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide](/img/structure/B14112625.png)
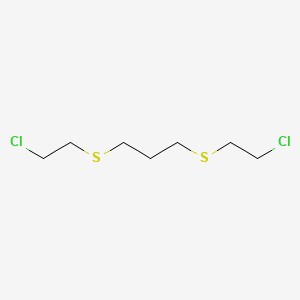
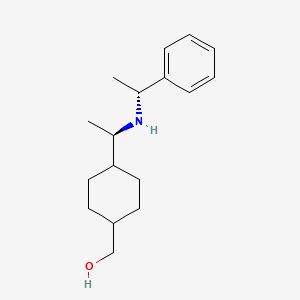
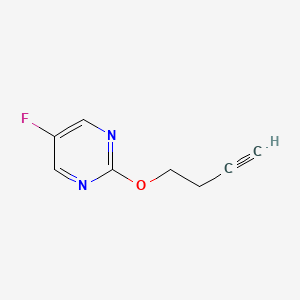

![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)
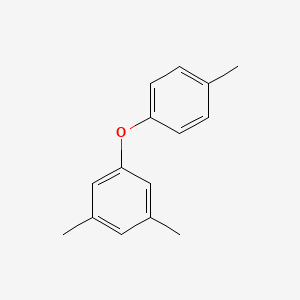
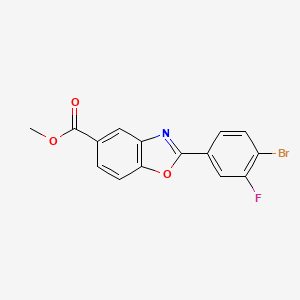
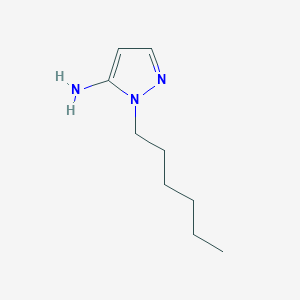
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
